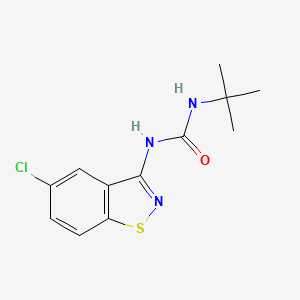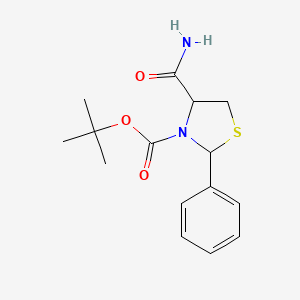
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a popular choice for protecting amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amide can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.
Major Products Formed
Deprotection: The major product is the free amine after Boc group removal.
Substitution: The products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学的研究の応用
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical reactions .
類似化合物との比較
Similar Compounds
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid: Similar structure but without the amide group.
N-tert-Butyloxycarbonyl-2-phenylthiazolidine: Lacks the carboxylic acid group.
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid methyl ester: Contains a methyl ester instead of an amide group.
Uniqueness
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is unique due to its combination of the Boc protecting group with the thiazolidine ring and the amide functionality. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
特性
CAS番号 |
106086-14-0 |
|---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl 4-carbamoyl-2-phenyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)20-14(19)17-11(12(16)18)9-21-13(17)10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3,(H2,16,18) |
InChIキー |
MPRRUVJPEMVHGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


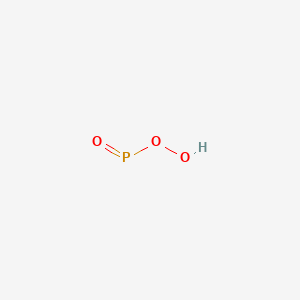

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
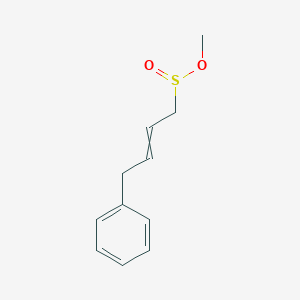
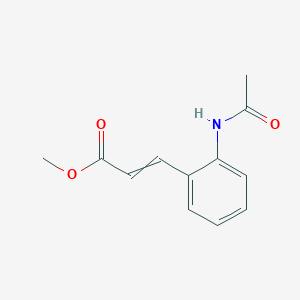

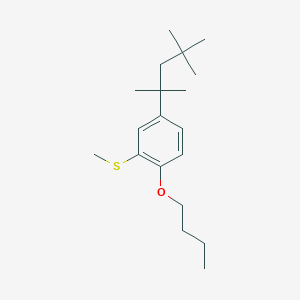

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
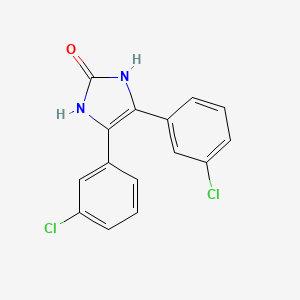
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
